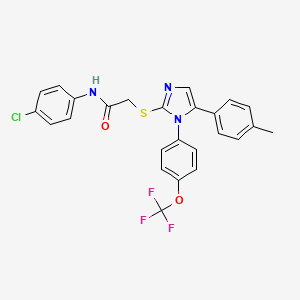

N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClF3N3O2S/c1-16-2-4-17(5-3-16)22-14-30-24(35-15-23(33)31-19-8-6-18(26)7-9-19)32(22)20-10-12-21(13-11-20)34-25(27,28)29/h2-14H,15H2,1H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOTUJRMJAZWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.

- Imidazole ring : Known for its role in biological activity, particularly in enzyme inhibition.

- Trifluoromethoxy group : Often associated with increased potency and stability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole moiety is known to interact with various enzymes, potentially acting as an inhibitor.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in cancer progression.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the biological activity of new compounds. In studies involving various cancer cell lines, the following findings were noted:

- MTT Assay Results : The compound was tested on A375 melanoma cells at concentrations ranging from 0.01 to 100 μM. Significant reductions in cell viability were observed at higher concentrations, indicating potential cytotoxic effects .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.01 | 95 |

| 1 | 90 |

| 10 | 70 |

| 100 | 30 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the phenyl rings significantly affect the biological activity of the compound. For instance, halogen substitutions at specific positions enhance potency against certain targets .

Anticancer Activity

A study focused on the anticancer properties of similar imidazole derivatives demonstrated that compounds with trifluoromethoxy groups exhibited enhanced inhibitory effects against cancer cell lines. The most potent derivative showed an IC50 value of approximately 1.5 μM against IDO1 (indoleamine 2,3-dioxygenase), suggesting that this compound may also possess similar activity .

In Vivo Studies

In vivo studies using animal models have indicated that compounds with similar structures can reduce tumor growth significantly when administered at appropriate dosages. These studies highlight the importance of further exploring the pharmacokinetics and bioavailability of this compound for therapeutic applications.

Scientific Research Applications

Anticancer Potential

Research indicates that N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and colon cancer. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, which could be beneficial in addressing drug-resistant pathogens. The compound's structural features contribute to its interaction with microbial targets, enhancing its efficacy .

Case Study 1: Anticancer Activity

A study published in ACS Omega reported that derivatives similar to this compound exhibited significant growth inhibition in various cancer cell lines. The study utilized both experimental assays and molecular docking studies to elucidate the binding affinity of these compounds to target proteins involved in cancer progression .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial activity of this compound against a range of bacterial strains. Results indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Q & A

Q. What cross-disciplinary approaches enhance synthesis scalability without compromising yield?

- Methodological Answer : Integrate flow chemistry for continuous processing of unstable intermediates (e.g., diazo compounds). Apply machine learning to optimize reaction parameters in real-time, reducing trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.